molecular formula C25H29FN2O3S B2534750 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892784-95-1

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2534750
CAS No.: 892784-95-1
M. Wt: 456.58
InChI Key: GABHEDBPGMOLGR-UHFFFAOYSA-N
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Description

This compound is a fluoroquinolone derivative characterized by a quinolin-4-one core substituted with a fluorine atom at position 6, a 3-methylbenzenesulfonyl group at position 3, a 4-methylpiperidin-1-yl moiety at position 7, and a propyl chain at position 1. Such structural modifications are typical in antimicrobial agents, where substituents influence solubility, bioavailability, and target binding . The 4-methylpiperidin-1-yl group at position 7 is critical for modulating pharmacokinetics, as piperidine derivatives often improve tissue penetration compared to smaller substituents .

Properties

IUPAC Name

6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)19-7-5-6-18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-11-8-17(2)9-12-27/h5-7,13-17H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABHEDBPGMOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine derivatives.

    Final Assembly: The final assembly of the compound involves coupling the various intermediates under appropriate reaction conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Therapeutic Applications

1. Neurodegenerative Diseases:
Research indicates that this compound may have significant therapeutic potential in treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. Its mechanism of action primarily involves interaction with specific receptors or enzymes implicated in these conditions, potentially modulating biochemical pathways that lead to neuroprotection.

2. Antimicrobial Activity:
Preliminary studies suggest that 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Studies

StudyFocusFindings
Study 1Neuroprotective EffectsDemonstrated significant reduction in neurodegeneration markers in animal models of Huntington's disease.
Study 2Antimicrobial ActivityShowed effective inhibition against Mycobacterium smegmatis with an MIC value lower than conventional antibiotics.
Study 3Pharmacological ProfileEvaluated binding affinities to neurotransmitter receptors, indicating potential for treating mood disorders alongside neurodegeneration.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several fluoroquinolones and related impurities. Below is a comparative analysis based on substituent variations and their implications:

Compound Substituents Key Differences/Implications Reference
Target Compound 6-Fluoro, 3-(3-methylbenzenesulfonyl), 7-(4-methylpiperidin-1-yl), 1-propyl Baseline for comparison; optimized substituents for stability and bioavailability
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Imp. D(EP)) 7-(Piperazin-1-yl), 1-ethyl Piperazine substituent increases polarity but may reduce metabolic stability compared to 4-methylpiperidine
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Imp. A(EP)) 7-Chloro, 1-ethyl, carboxylic acid at position 3 Chlorine at position 7 enhances antibacterial activity but may increase toxicity risks
1-(3-Benzyhydrylpropyl)-6-fluoro-7-(N-morpholinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-(3-Benzyhydrylpropyl), 7-morpholinyl, carboxylic acid at position 3 Bulky benzhydryl group improves lipophilicity but may reduce solubility
7-[(3E)-3-(2-Amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline 8-Methoxy, cyclopropyl at N1, modified piperidine at position 7 Methoxy group at position 8 broadens spectrum but may reduce CNS penetration

Key Observations:

N1-Substituent : The propyl chain in the target compound balances lipophilicity and solubility better than ethyl (Imp. D(EP)) or bulky benzhydryl groups .

Position 7 Substituent : The 4-methylpiperidin-1-yl group offers metabolic stability compared to morpholine (more polar) or unmodified piperazine (prone to oxidation) .

Position 3 Substituent: The 3-methylbenzenesulfonyl group provides steric and electronic effects distinct from carboxylic acids (Imp.

Research Findings and Hypotheses

  • Antibacterial Activity : The target compound’s 4-methylpiperidin-1-yl group may enhance Gram-positive coverage compared to morpholine derivatives, as seen in analogous structures .
  • Metabolism : Piperidine derivatives generally exhibit slower hepatic clearance than piperazine analogues, suggesting improved half-life .
  • Toxicity : The absence of a carboxylic acid at position 3 (unlike Imp. A(EP)) may reduce chelation of divalent cations, mitigating musculoskeletal side effects .

Biological Activity

6-Fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one (commonly referred to as compound EVT-3020590) is a synthetic organic compound notable for its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's and Huntington's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorine atom, a sulfonyl group, and a piperidine moiety. Its molecular formula is C24H30FN2O3SC_{24}H_{30}FN_2O_3S, and it has a molecular weight of approximately 438.57 g/mol.

Table 1: Physical Properties

PropertyValue
Molecular Weight438.57 g/mol
SolubilitySoluble in DMF
Melting PointNot determined

The mechanism of action for this compound primarily involves its interaction with specific biological targets, including enzymes and receptors implicated in neurodegenerative processes. The presence of the piperidine ring is significant as it may enhance the compound's ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders.

Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are vital in regulating mood and cognitive functions. Additionally, studies suggest that it may inhibit certain matrix metalloproteinases (MMPs), which are involved in neuroinflammation and tissue remodeling .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cellular models associated with neurodegeneration. For instance:

  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in cellular models exposed to oxidative stress, indicating its ability to mitigate neuronal damage.
  • Anti-inflammatory Properties : It has been observed to reduce levels of pro-inflammatory cytokines in microglial cells, suggesting a possible role in managing neuroinflammatory conditions.

In Vivo Studies

Preclinical studies using animal models have provided insights into the pharmacokinetics and efficacy of this compound:

  • Cognitive Enhancement : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by maze tests and memory retention tasks.
  • Safety Profile : Toxicological assessments have indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Alzheimer's Disease Model : A study involving transgenic mice demonstrated that treatment with the compound led to a reduction in amyloid-beta plaque formation and improved synaptic function.
  • Huntington's Disease Model : Another study highlighted its ability to ameliorate motor deficits in a Huntington's disease model by enhancing neurotrophic factor signaling pathways .

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